molecular formula C14H15N5O3S B2932354 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1021082-24-5

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide

Numéro de catalogue: B2932354
Numéro CAS: 1021082-24-5
Poids moléculaire: 333.37
Clé InChI: BMGAZSZCSXTPQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structure and Key Features: The compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3, an ethoxyethyl chain at position 6, and a terminal methanesulfonamide group.

Molecular Formula: C₁₆H₁₆N₆O₃S (calculated molecular weight: 372.41 g/mol).

Propriétés

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-23(20,21)15-9-10-22-13-8-7-12-16-17-14(19(12)18-13)11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGAZSZCSXTPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic reactions. Starting from a substituted aniline, cyclization reactions can form the triazolopyridazine core. The methanesulfonamide group is then introduced through a nucleophilic substitution reaction, using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis requires optimization for large-scale production. This involves high-yield reactions under mild conditions, ensuring purity and minimizing by-products. Continuous-flow reactors and process automation can be implemented to streamline the synthesis, making it more efficient and scalable.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is reactive towards various chemical transformations:

  • Oxidation: : This compound can be oxidized, especially at the methanesulfonamide group, leading to sulfonic acids.

  • Reduction: : It undergoes reduction reactions primarily at the aromatic rings and nitrogen atoms, potentially leading to partially hydrogenated derivatives.

Common Reagents and Conditions Used in These Reactions

Typical reagents include:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.

  • Nucleophiles: : Ammonia or amines for substitution reactions, often facilitated by catalytic conditions or under high temperatures.

Major Products Formed from These Reactions

Products vary widely based on reaction conditions but include:

  • Oxidized derivatives: : Sulfonic acids and their salts.

  • Reduced products: : Partially hydrogenated triazolopyridazine derivatives.

  • Substituted compounds: : Various N-alkylated or arylated methanesulfonamides.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is utilized as a building block for designing more complex molecules. Its unique structure facilitates the study of electronic effects and steric interactions in heterocyclic chemistry.

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, due to the triazolopyridazine framework's ability to interact with active sites of enzymes.

Medicine

In medicinal research, it shows promise as a lead compound for developing drugs targeting specific pathways. Its multifunctionality allows for binding to various biological targets, making it a candidate in drug design and discovery.

Industry

Industrial applications include its use as a precursor for agrochemicals and functional materials, owing to its stability and reactivity under various conditions.

Mécanisme D'action

Molecular Targets and Pathways Involved

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide primarily acts by interacting with enzyme active sites or receptor proteins. The triazolopyridazine core can mimic natural substrates, thereby inhibiting enzymatic activities or modulating receptor functions. This interaction typically involves hydrogen bonding, hydrophobic interactions, and occasionally covalent bonding.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name / ID Core Structure Substituents at Position 6 Molecular Weight (g/mol) Key Functional Groups
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide [1,2,4]triazolo[4,3-b]pyridazine -O-(CH₂)₂-NHSO₂CH₃ 372.41 Methanesulfonamide, phenyl
4c () [1,2,4]triazolo[4,3-b]pyridazine -NH-N=C-(4-N,N-dimethylaminophenyl) 359.35 Hydrazone, dimethylamino
2-[[3-(4-Methoxyphenyl)-...]oxy]ethanamine () [1,2,4]triazolo[4,3-b]pyridazine -O-(CH₂)₂-NH₂ 285.30 Ethanamine, 4-methoxyphenyl
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () [1,2,4]triazolo[4,3-b]pyridazine -NH-(CH₂)-C₆H₄-4-OCH₃ 310.34 Methoxybenzyl, methyl
BD01458058 () [1,2,4]triazolo[4,3-b]pyridazine -O-(substituted phenyl)-SO₃CH₃ 372.84 Methanesulfonate, methylphenyl

Key Observations :

  • Methanesulfonamide vs.
  • Ethanamine vs. Methoxybenzyl () : The ethanamine chain in ’s compound increases hydrophilicity, whereas the methoxybenzyl group in ’s derivative enhances lipophilicity, affecting blood-brain barrier penetration .

Key Findings :

  • Anxiolytic Efficacy : The target compound’s methanesulfonamide group may offer improved safety over carbamate/urea derivatives (), which are associated with hepatic enzyme induction .
  • Toxicity Mitigation : Compared to ’s ethanamine derivative, the methanesulfonamide group likely reduces acute toxicity due to lower reactivity .

Activité Biologique

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a compound of considerable interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a methanesulfonamide group through an ether bond. This unique structure is expected to confer diverse biological properties, particularly in pharmacological applications.

Synthesis

The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves several steps:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Methanesulfonamide Group : The final step usually involves the reaction of the triazolo-pyridazine derivative with methanesulfonyl chloride under basic conditions.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant antitumor activity. For example, compounds related to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide have been tested against various cancer cell lines:

Compound Cell Line IC50 (μM) Reference
4cMDA-MB-23117.83
4jMCF-719.73

These findings suggest that the compound may inhibit cell proliferation effectively in vitro.

The mechanism by which N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The triazolo-pyridazine moiety can interact with specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : The compound may influence cellular signaling pathways that are critical in cancer progression.

Case Studies

In a study focusing on the pharmacodynamics of triazolo derivatives, it was found that certain compounds significantly activated the Nrf2 pathway, leading to enhanced expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation was correlated with reduced oxidative stress in cellular models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.